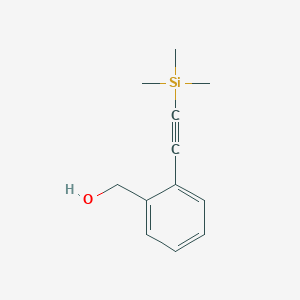
(2-((Trimethylsilyl)ethynyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Trimethylsilyl)ethynyl)phenyl)methanol is an organic compound with the molecular formula C12H16OSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring bearing a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Trimethylsilyl)ethynyl)phenyl)methanol typically involves the reaction of 2-bromo-1-(trimethylsilyl)ethyne with a phenylmethanol derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction. The reaction mixture is then subjected to purification processes to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((Trimethylsilyl)ethynyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(2-((Trimethylsilyl)ethynyl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-((Trimethylsilyl)ethynyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenyl ring and methanol group contribute to the compound’s overall chemical behavior and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-((Trimethylsilyl)ethynyl)phenyl)ethanol
- (2-((Trimethylsilyl)ethynyl)phenyl)acetaldehyde
- (2-((Trimethylsilyl)ethynyl)phenyl)acetic acid
Uniqueness
(2-((Trimethylsilyl)ethynyl)phenyl)methanol is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
229027-92-3 |
|---|---|
Formule moléculaire |
C12H16OSi |
Poids moléculaire |
204.34 g/mol |
Nom IUPAC |
[2-(2-trimethylsilylethynyl)phenyl]methanol |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7,13H,10H2,1-3H3 |
Clé InChI |
SCLYRKPAXPMUTF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


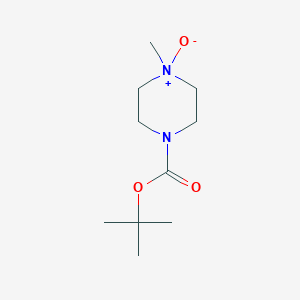
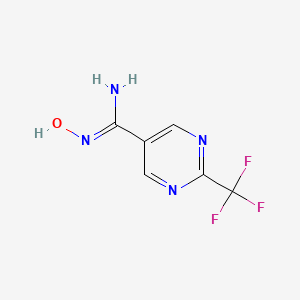
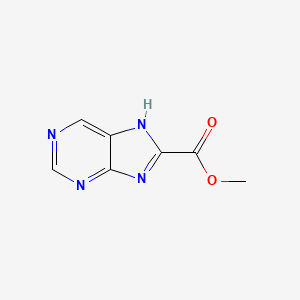
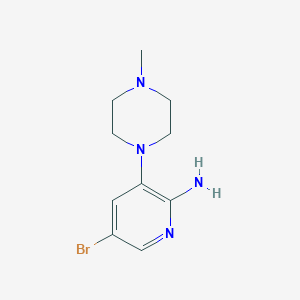
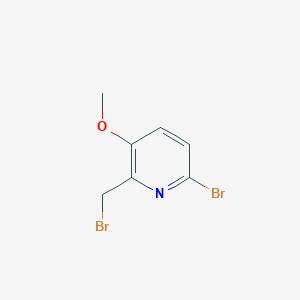
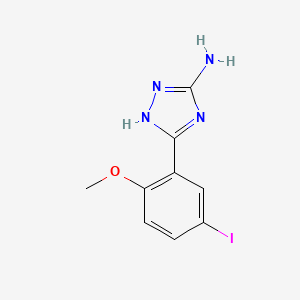
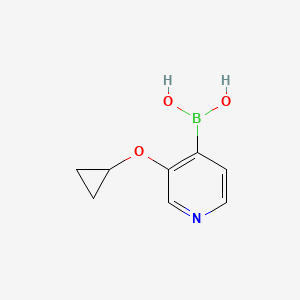
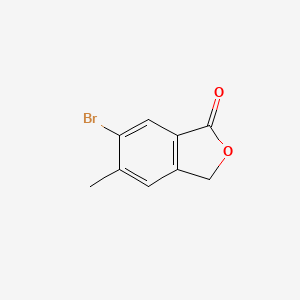
![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)
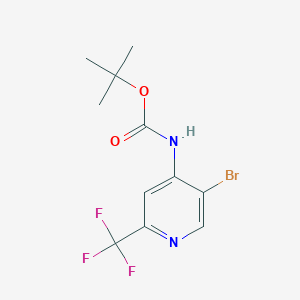
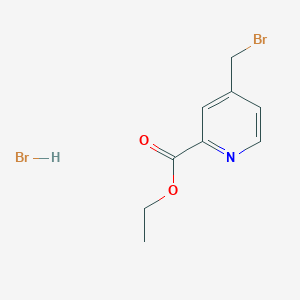
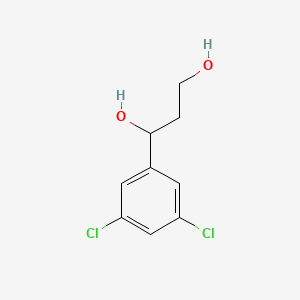
![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)
